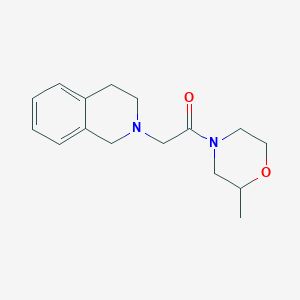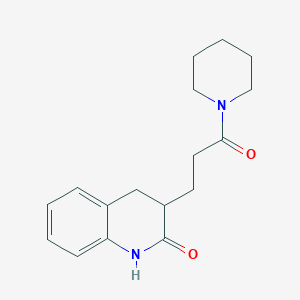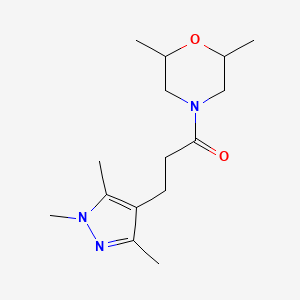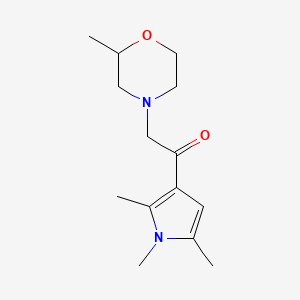![molecular formula C13H14N2O3 B7492201 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea, also known as BP-897, is a compound that has been extensively studied for its potential therapeutic applications. BP-897 is a selective dopamine D3 receptor antagonist, which makes it an attractive candidate for the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea is a selective dopamine D3 receptor antagonist, which means it blocks the activity of the dopamine D3 receptor in the brain. The dopamine D3 receptor is involved in the regulation of the reward system in the brain, which is implicated in drug addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea may reduce the rewarding effects of drugs of abuse and decrease the risk of relapse.
Biochemical and Physiological Effects
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has been shown to have both biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and methamphetamine. 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has also been shown to reduce the locomotor activity and stereotypy induced by psychostimulants in rats. In addition, 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has been shown to improve cognitive performance in animal models of schizophrenia and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor. However, one limitation of using 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea is its limited solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for research on 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea. One area of interest is the potential use of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea in the treatment of drug addiction, particularly for the prevention of relapse. Another area of interest is the potential use of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea in the treatment of other psychiatric disorders, such as depression, anxiety, and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea and its mechanism of action in the brain.
Métodos De Síntesis
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea can be synthesized by a multistep process that involves the reaction of 3-(2-bromoethyl)-1,3-benzodioxole with propargylamine, followed by the reaction with N,N'-diisopropylcarbodiimide and 1,3-diphenylurea. The resulting compound is then purified through column chromatography to obtain 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea.
Aplicaciones Científicas De Investigación
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as a treatment for drug addiction, schizophrenia, and Parkinson's disease. 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has also been investigated for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-6-14-13(16)15-9(2)10-4-5-11-12(7-10)18-8-17-11/h1,4-5,7,9H,6,8H2,2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOGNNUOOXYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)



![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)

![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)
